molecular formula C9H12O2 B130077 2-(2-Methoxyethyl)phenol CAS No. 330976-39-1

2-(2-Methoxyethyl)phenol

Cat. No.: B130077
CAS No.: 330976-39-1
M. Wt: 152.19 g/mol
InChI Key: KLOHRGVQRCCZIF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)phenol, also known as O-(2-Methoxyethyl)phenol, is an organic compound with the molecular formula C9H12O2. It is a phenolic compound characterized by the presence of a methoxyethyl group attached to the phenol ring. This compound is known for its potential use as an impurity in the pharmaceutical industry, particularly in the production of Metoprolol, a beta-adrenergic blocker used to manage abnormal heart rhythms .

Biochemical Analysis

Biochemical Properties

2-(2-Methoxyethyl)phenol plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the hydroxyl group of the phenol, which can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect the activity of signaling molecules such as kinases and phosphatases, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic and cause adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for synthesizing 2-(2-Methoxyethyl)phenol involves the bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange to form alpha-methoxy-4-hydroxyacetophenone. Finally, a single-step reduction of alpha-methoxy-4-hydroxyacetophenone with hydrogen in the presence of a hydrogenation catalyst yields this compound .

Industrial Production Methods: Another industrial method involves the reaction of methyl vinyl ether with 4-bromonitrobenzene. This reaction produces 4-(2-Methoxyethyl)phenol, which can be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfo, and halo derivatives of phenol.

Scientific Research Applications

2-(2-Methoxyethyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyethyl)phenol is unique due to the specific positioning of the methoxyethyl group, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-(2-methoxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOHRGVQRCCZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627284
Record name 2-(2-Methoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330976-39-1
Record name 2-(2-Methoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the synthesis of 2-(2-Methoxyethyl)phenol described in the paper?

A1: The paper presents a novel synthesis route for this compound utilizing dimethyl carbonate (DMC) in acidic conditions []. This method is notable because it exploits the ability of the 2-(2-hydroxyethyl)phenol starting material to stabilize a phenonium ion intermediate. DMC plays a triple role in this process, acting as a solvent, a methoxycarbonylation agent, and a leaving group. The proposed mechanism involves DMC-mediated formation of the phenonium ion, followed by transformation into this compound. This intermediate then undergoes intramolecular cyclization to yield the final cyclic ether product []. This approach highlights the versatility of DMC and offers a new perspective on the synthesis of this compound and related compounds.

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